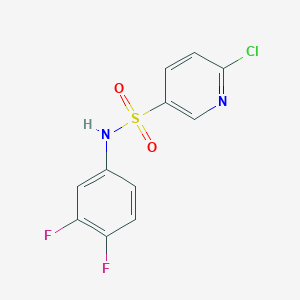

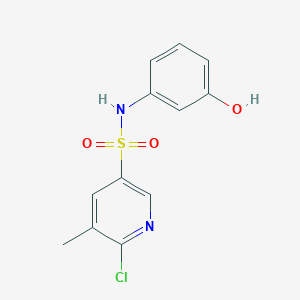

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

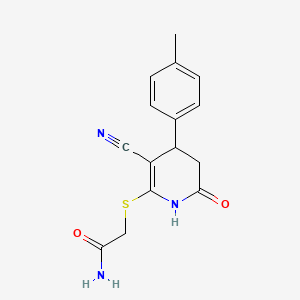

The compound 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by the presence of a pyridine ring and a sulfonamide functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related sulfonamide derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of heteroaryl sulfonamides, such as the compound of interest, can be achieved using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC) as described in the first paper . The reaction involves the formation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can then react with amines to form the desired sulfonamide. This method suggests that a similar approach could be used to synthesize 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide by reacting the appropriate pyridylzinc reagent with TCPC followed by the introduction of a 3,4-difluorophenylamine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by the dihedral angle between aromatic rings and the orientation of substituents around the sulfonamide group. For instance, the second paper describes a sulfonamide with a dihedral angle of 46.85° between its pyridine rings . Although this paper does not discuss the exact compound of interest, it provides valuable information on the potential geometry and conformation of similar sulfonamide structures.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail reactions specific to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, but they do mention the formation of sulfonyl chlorides and their subsequent conversion to sulfonamides . Additionally, sulfonated derivatives can be generated through radical reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates . These reactions highlight the reactivity of the sulfonamide group and the potential for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability. For example, the second paper describes how molecules are linked through N—H⋯N hydrogen bonds into zigzag chains, which could be indicative of the solid-state behavior of similar compounds . While the exact properties of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide are not discussed, the principles outlined in the papers suggest that it may exhibit similar characteristics in terms of solubility, melting point, and crystal structure.

Applications De Recherche Scientifique

Herbicidal Activity : Compounds including 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide derivatives have demonstrated significant herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests their potential use in agricultural contexts for weed control (Moran, 2003).

Antimicrobial Agents : Pyridine-based sulfonamides, including structures similar to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, have been identified as effective antimicrobial agents. These compounds have shown significant activity against various microorganisms, indicating their potential in medical and pharmaceutical applications (El‐Sayed et al., 2017).

Crystal Structure Analysis : Studies on similar sulfonamide derivatives have provided insights into their molecular structure, such as the angles between pyridine rings and hydrogen bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Suchetan et al., 2013).

Potential Anticancer Activity : Research has shown that certain pyridine-3-sulfonamide derivatives possess anticancer activity. These findings open up possibilities for the development of new anticancer drugs based on sulfonamide structures (Szafrański & Sławiński, 2015).

Solvate Formation with Pharmaceuticals : Sulfonamide derivatives like 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide can form solvates with other pharmaceuticals, influencing the physicochemical properties of the resulting compounds. This is significant in drug development and formulation (Johnston et al., 2008).

Antitumor Evaluation : Some derivatives of pyridine sulfonamide, including those structurally related to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, have been evaluated for antitumor activity in animal models. These studies contribute to the development of new therapeutic agents for cancer treatment (Ramasamy et al., 1990).

Antimicrobial Activity of Heterocyclic Compounds : Novel compounds containing a sulfonamido moiety, similar to the chemical structure of interest, have shown promising antimicrobial properties. This indicates the potential for developing new antimicrobial agents based on this structure (Akbari et al., 2022).

Propriétés

IUPAC Name |

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYZLFXVPUVUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)

![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)

![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)

![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)